3-(piperidine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(piperidine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves a multi-step process. One common method includes the cyclization of quinazolinone derivatives with azides under specific conditions. For instance, the reaction between quinazolinone and azides can be catalyzed by copper or other transition metals to form the triazole ring . Additionally, the use of hypervalent iodine reagents has been reported to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(piperidine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the triazoloquinazoline core .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(piperidine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but are fused to a pyridine core instead of a quinazoline core.
1,2,3-Triazolo[1,5-a]quinoxalines: These compounds have a similar triazole-quinoxaline structure and exhibit comparable biological activities.
Uniqueness
3-(piperidine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its specific fusion of the triazole ring with the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(piperidine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C15H15N5O2/c21-14-10-6-2-3-7-11(10)20-13(16-14)12(17-18-20)15(22)19-8-4-1-5-9-19/h2-3,6-7,18H,1,4-5,8-9H2 |
InChI Key |
GTIDLNSCYUTCIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.